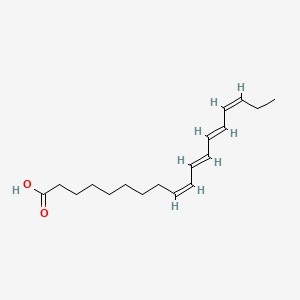
cis-Parinaric acid
Vue d'ensemble
Description
Cis-Parinaric acid is a naturally occurring polyunsaturated fatty acid that contains an unusual conjugated (Z,E,E,Z) tetraene . It is the closest structural analog of intrinsic membrane lipids among currently available fluorescent probes . It has been widely used in lipid peroxidation assays, including the evaluation of antioxidants, measurement of peroxidation in lipoproteins, and studies of the relationship of peroxidation to cytotoxicity and apoptosis .
Synthesis Analysis
The synthesis of cis-Parinaric acid involves two fatty acid-modifying enzymes from developing tung seeds. These enzymes represent consecutive steps in the metabolic pathway of tung oil biosynthesis: a Δ12 oleate desaturase (FAD2) that converts oleic acid (18:1Δ9cis) into linoleic acid (18:2Δ9cis,12cis) and a divergent FAD2 enzyme (FADX) that further modifies linoleic acid .Molecular Structure Analysis
Cis-Parinaric acid contains a total of 47 bonds, including 19 non-H bonds, 5 multiple bonds, 12 rotatable bonds, 5 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Chemical Reactions Analysis
The mechanism of cis-Parinaric acid toxicity appears to involve lipid peroxidation. The toxic action can be blocked by the addition of butylated hydroxytoluene . It also inhibits soy LOX-1 activity with an IC50 value of 18.8 µM .Physical And Chemical Properties Analysis
The chemical and physical properties of cis-Parinaric acid have been well characterized. The lowest absorption band of the probe has two main peaks around 300 nm and 320 nm, with a high extinction coefficient .Applications De Recherche Scientifique
Lipid Peroxidation Studies
Cis-parinaric acid is a sensitive marker for lipid peroxidation in eukaryotic cells. It is used to detect the initial stages of lipid peroxidation, especially in cellular systems. The peroxidation rate of cis-parinaric acid is higher than that of other polyunsaturated fatty acids, making it a valuable tool for studying lipid degradation in living cells (Drummen, Op den Kamp, & Post, 1999).
Fluorescent Probes in Membrane Studies
Cis- and trans-parinaric acid, along with parinaroylphosphatidylcholines, are used as fluorescent probes to study the properties of lipid bilayers. These probes facilitate the monitoring of phase transitions in lipid systems, offering insights into bilayer expansion and molecular motion (Sklar, Hudson, & Simoni, 1977).
Biosynthetic Incorporation in Cellular Systems
Cis-parinaric acid can be biosynthetically incorporated into membrane phospholipids, allowing for the study of membrane-mediated processes. It has been utilized in various cell types, including synaptosomes and cultured mammalian cells, to understand membrane dynamics and structural reorganizations (Harris & Stahl, 1983); (Rintoul & Simoni, 1977).
Lipid Phase Transitions and Partitioning
Cis-parinaric acid is instrumental in studying lipid phase transitions and partitioning among different lipid phases. This research helps in understanding the organization and dynamics of lipids in biological membranes (Sklar, 1980).
Cytotoxicity Studies in Cancer Research
Studies have shown the cytotoxic effects of cis-parinaric acid on malignant glioma cells, indicating its potential as a chemotherapeutic agent. Its selective cytotoxic effect is related to an oxidative process, highlighting its potential in cancer research (Traynelis, Ryken, & Cornelius, 1995).
Fluorescence Lifetime and Anisotropy Studies
Cis-parinaric acid is used in fluorescence lifetime and anisotropy studies to assess lipid bilayer dynamics. It helps in understanding the effects of cholesterol on lipid order and dynamics (Wolber & Hudson, 1981).
Lipid Peroxidation in Ischemia and Reperfusion
Cis-parinaric acid has been used to measure lipid peroxidation in cardiomyocytes during ischemia and reperfusion, aiding in understanding the cellular mechanisms underlying heart diseases (Steenbergen, Drummen, Op den Kamp, & Post, 1997).
Partitioning Among Different Phases
Studies on the partition of cis-parinaric acid among different lipid phases have provided insights into the organization of lipids and proteins in membranes, enhancing our understanding of membrane structure and function (Sklar, Miljanich, & Dratz, 1979).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTNSXPMYKJZPR-ZSCYQOFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C\C=C\C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027236 | |
| Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
593-38-4 | |
| Record name | cis-Parinaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Parinaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PARINARIC ACID, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM4KXM284R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cis-parinaric acid?
A1: cis-Parinaric acid (cis-PnA) is a naturally occurring polyunsaturated fatty acid with a conjugated system of four double bonds. It is a structural isomer of trans-parinaric acid (trans-PnA), with a cis configuration at the 9-carbon double bond. This seemingly small difference in structure leads to significant differences in their physicochemical properties and applications.
Q2: What is the molecular formula and weight of cis-parinaric acid?
A2: The molecular formula of cis-parinaric acid is C18H28O2. Its molecular weight is 288.42 g/mol.
Q3: What are the unique spectroscopic properties of cis-parinaric acid?
A3: cis-Parinaric acid exhibits intrinsic fluorescence, meaning it can emit light upon excitation. [] This fluorescence is highly sensitive to its surrounding environment, particularly its interaction with lipid bilayers. [, , ] The fluorescence intensity increases significantly upon binding to membranes, making it a valuable probe for studying membrane structure and dynamics. [, , ]
Q4: How does cis-parinaric acid interact with biological membranes?
A4: cis-Parinaric acid exhibits a high affinity for lipid bilayers and readily partitions into them. [, , ] Unlike its trans isomer, which shows a preference for solid-phase lipids, cis-PnA partitions almost equally into both solid and fluid lipid phases. [, , ] This makes it a valuable tool for studying the overall fluidity and phase transitions in biological membranes. [, , ]
Q5: How is cis-parinaric acid used to study lipid peroxidation?
A5: The conjugated double bonds of cis-PnA are susceptible to oxidation by free radicals. [, , , , ] During lipid peroxidation, reactive oxygen species attack these double bonds, leading to a loss of fluorescence. [, , , , ] This property has been exploited to monitor and quantify lipid peroxidation in various biological systems, including cells, liposomes, and isolated membranes. [, , , , ]
Q6: Can cis-parinaric acid be used to study membrane protein interactions?
A6: Yes, fluorescence resonance energy transfer (FRET) studies using cis-PnA can provide insights into protein-lipid interactions. [, , ] This technique measures the energy transfer between the fluorescent probe (donor) and an acceptor molecule, which could be another fluorescent probe or a protein intrinsic fluorophore like tryptophan. [, , ] By analyzing the FRET efficiency, researchers can determine the distance and orientation of membrane proteins relative to the lipid bilayer. [, , ]
Q7: Can cis-parinaric acid differentiate between different phospholipid classes?
A7: While cis-PnA partitions into all phospholipid classes, its fluorescence properties can vary slightly depending on the specific lipid environment. [, ] Researchers have used this property to investigate the preferential oxidation of certain phospholipid classes, such as phosphatidylserine, during oxidative stress. [, ]
Q8: What are the limitations of using cis-parinaric acid as a fluorescent probe?
A8: Despite its usefulness, cis-PnA has some limitations. Its fluorescence can be affected by factors other than lipid peroxidation, such as changes in membrane potential or pH. [, ] It is also susceptible to photobleaching, which limits its use in long-term imaging studies. [, ]
Q9: Is cis-parinaric acid compatible with different model membrane systems?
A9: cis-PnA has been successfully incorporated into various model membrane systems, including liposomes, planar lipid bilayers, and isolated membrane preparations. [, , ] This versatility allows researchers to study membrane properties in a controlled environment. [, , ]
Q10: How stable is cis-parinaric acid under different experimental conditions?
A10: The stability of cis-PnA can be affected by factors such as temperature, light exposure, and the presence of oxidants. [, ] Researchers need to be aware of these factors and optimize experimental conditions to minimize degradation and ensure reliable results. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5R)-5-(2,4-diaminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B1239222.png)
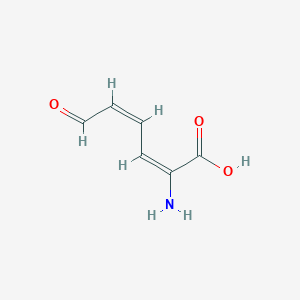
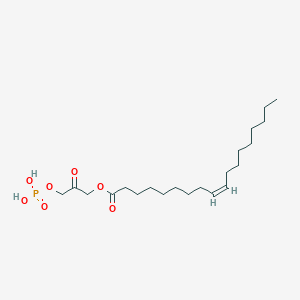
![methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1239226.png)
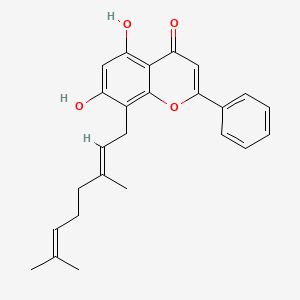
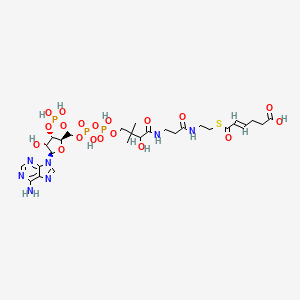
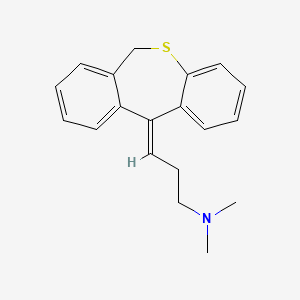

![2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide](/img/structure/B1239235.png)


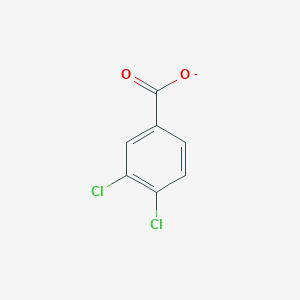
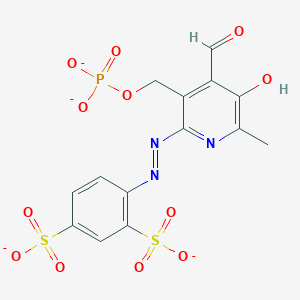
![(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B1239244.png)